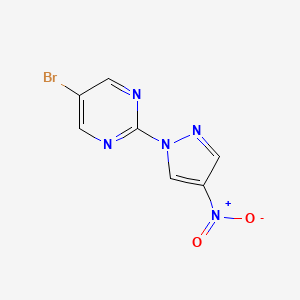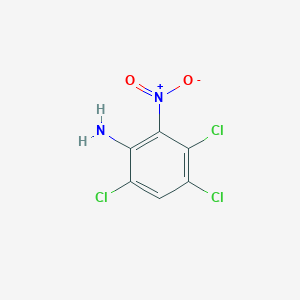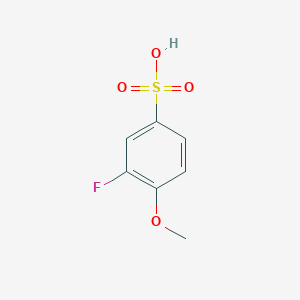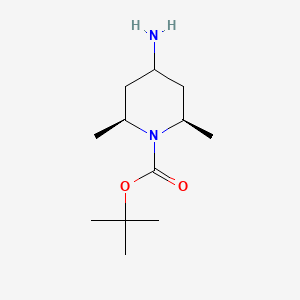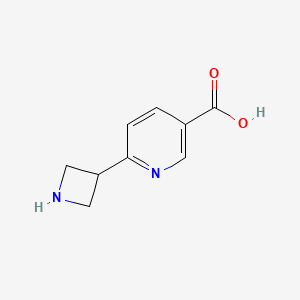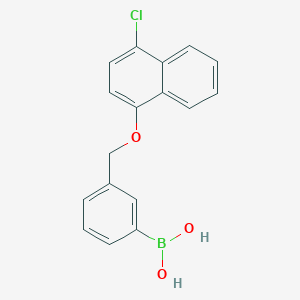
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is a versatile chemical compound utilized in various scientific research areas. Its unique structure enables investigation of molecular interactions, drug synthesis, and catalytic processes, fostering innovative breakthroughs.
Preparation Methods
The synthesis of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This process combines an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Chemical Reactions Analysis
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.
Esterification: The hydroxyl groups on the boron atom can react with carboxylic acids to form esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound’s boronic acid group allows it to reversibly bind to sugars containing cis-diols, making it useful for studying protein-protein interactions mediated by carbohydrates.
Medicine: The presence of a chlorinated naphthyl group and a boronic acid functionality provides a platform for medicinal chemistry exploration, potentially aiding in the development of new drugs.
Industry: Its unique structure enables investigation of molecular interactions and catalytic processes, fostering innovative breakthroughs in various industrial applications.
Mechanism of Action
The mechanism of action of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its boronic acid group, which can participate in reversible covalent binding with certain biomolecules containing cis-diols. This interaction is crucial for its role in studying protein-protein interactions and other biological processes. Additionally, the compound’s structure allows it to engage in various chemical reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the palladium catalyst and base .
Comparison with Similar Compounds
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in organic synthesis and medicinal chemistry, phenylboronic acid shares similar reactivity but lacks the chlorinated naphthyl group, which can affect binding interactions with biological targets.
4-Formylphenylboronic Acid: Used as an intermediate in organic synthesis, this compound has different functional groups that influence its reactivity and applications.
2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone: This compound has a similar chlorinated naphthyl group but differs in its overall structure and functional groups, leading to different applications and reactivity.
Properties
CAS No. |
1218790-90-9 |
|---|---|
Molecular Formula |
C17H14BClO3 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
[3-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H14BClO3/c19-16-8-9-17(15-7-2-1-6-14(15)16)22-11-12-4-3-5-13(10-12)18(20)21/h1-10,20-21H,11H2 |
InChI Key |
SPRJYGMDTJQRIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


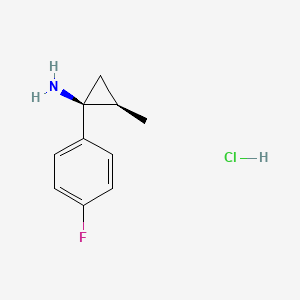
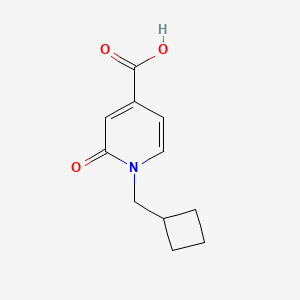
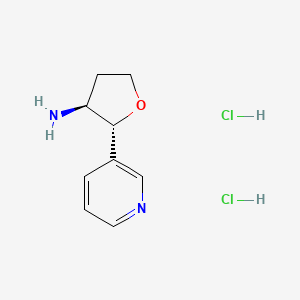
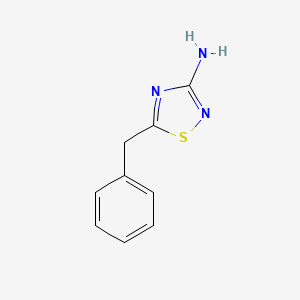
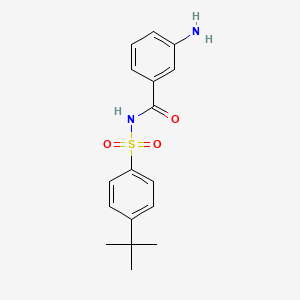
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
